![molecular formula C14H11N3O B5506232 N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

N-[4-(cyanomethyl)phenyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]nicotinamide is a chemical compound derived from nicotinic acid, also known as niacin, a natural product found in plants and animals. It belongs to the class of nicotinamides, which have various applications, including in the development of herbicides and other agricultural chemicals.

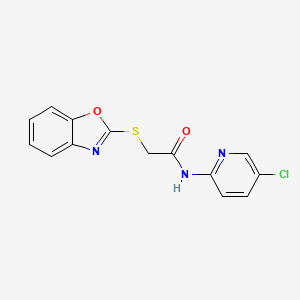

Synthesis Analysis

Nicotinamides, including this compound, are synthesized using a variety of methods. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel herbicides. The synthesis process often involves the use of nicotinic acid as a base and incorporates various substitutions to alter the chemical and physical properties of the resulting compounds (Chen Yu et al., 2021).

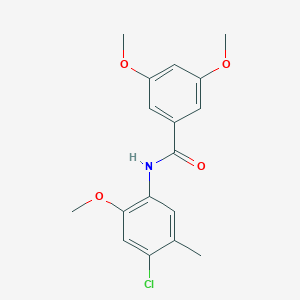

Molecular Structure Analysis

The molecular structures of nicotinamide derivatives are characterized by hydrogen bonding and distinct molecular conformations. For example, 2-chloro-N-(nitrophenyl)nicotinamides have been studied to understand their molecular conformations and hydrogen bonding patterns, which are crucial for their biological and chemical properties (M. D. de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives undergo a variety of chemical reactions. For example, 3-anilinoenones react with active methylene nitrile in both acidic and basic media, leading to the formation of nicotinonitrile, among other compounds. The reaction mechanisms are complex and often involve multiple steps and conditions (Al-Omran et al., 2013).

Physical Properties Analysis

The physical properties of this compound, like other nicotinamide derivatives, are influenced by their molecular structure. Factors such as hydrogen bonding, molecular conformation, and substituent groups significantly affect properties like solubility, melting point, and crystallinity.

Chemical Properties Analysis

Nicotinamide derivatives exhibit a range of chemical properties based on their structure and substituents. For instance, studies have shown that nicotinamide can increase the solubility of poorly water-soluble molecules, acting as a hydrotrope. This property is essential in applications like pharmaceutical formulations (S. Nicoli et al., 2008). Additionally, vibrational spectroscopic studies on N-phenyl-3-pyridinecarboxamide have provided insights into the intra-molecular stabilization interactions that are crucial for the molecule's bioactivity (S. Premkumar et al., 2016).

Scientific Research Applications

Nicotinamide and Neurocognitive Function

Nicotinamide, a form of vitamin B3, plays a crucial role in the production of nicotinamide adenine dinucleotide (NAD+), essential for cellular energy. It has been investigated for potential neuroprotective effects in conditions such as age-related cognitive decline, Alzheimer's disease, and Parkinson's disease. Studies suggest nicotinamide may help preserve and enhance neurocognitive function due to its involvement in cellular metabolic and stress responses (Rennie et al., 2015).

Nicotinamide in Oncological Research

Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide, has been associated with various cancers. Its expression levels correlate with key prognostic parameters and patient survival in urologic neoplasms. NNMT's role in promoting cell proliferation and invasiveness highlights its potential as a biomarker for diagnosis, prognosis, and as a molecular target for cancer treatment (Campagna et al., 2021; Roberti et al., 2021).

Nicotinamide and Metabolic Diseases

Nicotinamide has been linked to the management of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD). NAD+ plays a pivotal role in metabolic reactions, and alterations in NAD+ homeostasis can contribute to the pathogenesis of metabolic disorders. Dietary supplementation or pharmacological modulation of NAD+ levels presents a promising strategy for treating metabolic diseases (Guarino & Dufour, 2019).

Nicotinamide and Skin Health

Research on nicotinamide has extended into dermatology, particularly in the chemoprevention of skin cancers. Its role in regulating immunosuppressor genes and restoring NAD+ levels suggests efficacy in reducing the incidence of actinic keratoses and non-melanoma skin cancers. Clinical trials have demonstrated the potential of nicotinamide supplementation in improving skin health and preventing cancer (Giacalone et al., 2021).

properties

IUPAC Name |

N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-8-7-11-3-5-13(6-4-11)17-14(18)12-2-1-9-16-10-12/h1-6,9-10H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWMVRXELYLUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)